Cas no 1781840-10-5 (3-(3-bromo-2-methoxyphenyl)butan-1-amine)

3-(3-Bromo-2-methoxyphenyl)butan-1-amine is a brominated aromatic amine derivative featuring a methoxy substituent and a butylamine side chain. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in the formation of complex heterocycles or as an intermediate in pharmaceutical and agrochemical applications. The bromine atom at the 3-position offers a handle for further functionalization via cross-coupling reactions, while the methoxy group enhances electron density, influencing regioselectivity in electrophilic substitutions. The primary amine moiety provides additional reactivity for derivatization or conjugation. Its well-defined structure makes it a valuable building block for researchers exploring structure-activity relationships in medicinal chemistry or material science.
3-(3-bromo-2-methoxyphenyl)butan-1-amine structure
1781840-10-5 structure
商品名:3-(3-bromo-2-methoxyphenyl)butan-1-amine
CAS番号:1781840-10-5
MF:C11H16BrNO
メガワット:258.154842376709
CID:6177505
PubChem ID:82623585

3-(3-bromo-2-methoxyphenyl)butan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(3-bromo-2-methoxyphenyl)butan-1-amine
    • 1781840-10-5
    • EN300-1938448
    • インチ: 1S/C11H16BrNO/c1-8(6-7-13)9-4-3-5-10(12)11(9)14-2/h3-5,8H,6-7,13H2,1-2H3
    • InChIKey: IIKXFGHZWLRRCI-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=C1OC)C(C)CCN

計算された属性

  • せいみつぶんしりょう: 257.04153g/mol
  • どういたいしつりょう: 257.04153g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 35.2Ų

3-(3-bromo-2-methoxyphenyl)butan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1938448-0.1g
3-(3-bromo-2-methoxyphenyl)butan-1-amine
1781840-10-5
0.1g
$1005.0 2023-09-17
Enamine
EN300-1938448-0.25g
3-(3-bromo-2-methoxyphenyl)butan-1-amine
1781840-10-5
0.25g
$1051.0 2023-09-17
Enamine
EN300-1938448-5.0g
3-(3-bromo-2-methoxyphenyl)butan-1-amine
1781840-10-5
5g
$3313.0 2023-05-23
Enamine
EN300-1938448-10.0g
3-(3-bromo-2-methoxyphenyl)butan-1-amine
1781840-10-5
10g
$4914.0 2023-05-23
Enamine
EN300-1938448-2.5g
3-(3-bromo-2-methoxyphenyl)butan-1-amine
1781840-10-5
2.5g
$2240.0 2023-09-17
Enamine
EN300-1938448-1g
3-(3-bromo-2-methoxyphenyl)butan-1-amine
1781840-10-5
1g
$1142.0 2023-09-17
Enamine
EN300-1938448-1.0g
3-(3-bromo-2-methoxyphenyl)butan-1-amine
1781840-10-5
1g
$1142.0 2023-05-23
Enamine
EN300-1938448-0.5g
3-(3-bromo-2-methoxyphenyl)butan-1-amine
1781840-10-5
0.5g
$1097.0 2023-09-17
Enamine
EN300-1938448-0.05g
3-(3-bromo-2-methoxyphenyl)butan-1-amine
1781840-10-5
0.05g
$959.0 2023-09-17
Enamine
EN300-1938448-10g
3-(3-bromo-2-methoxyphenyl)butan-1-amine
1781840-10-5
10g
$4914.0 2023-09-17

3-(3-bromo-2-methoxyphenyl)butan-1-amine 関連文献

3-(3-bromo-2-methoxyphenyl)butan-1-amineに関する追加情報

Comprehensive Overview of 3-(3-bromo-2-methoxyphenyl)butan-1-amine (CAS No. 1781840-10-5)

3-(3-bromo-2-methoxyphenyl)butan-1-amine (CAS No. 1781840-10-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the class of substituted phenylbutylamines, which are known for their versatile applications in medicinal chemistry. The presence of a bromo and methoxy group on the phenyl ring, combined with a butylamine side chain, makes it a valuable intermediate for synthesizing more complex molecules.

In recent years, researchers have focused on the potential of 3-(3-bromo-2-methoxyphenyl)butan-1-amine as a building block for drug discovery. Its molecular framework allows for modifications that can lead to compounds with enhanced bioactivity. For instance, the bromo substituent offers a reactive site for further functionalization, while the methoxy group can influence the compound's pharmacokinetic properties. These features make it a subject of interest in the development of new therapeutic agents, particularly in the fields of neurology and oncology.

The synthesis of 3-(3-bromo-2-methoxyphenyl)butan-1-amine typically involves multi-step organic reactions, including halogenation and amination processes. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to achieve high yields and purity. The compound's CAS No. 1781840-10-5 serves as a unique identifier in chemical databases, facilitating its retrieval and study by researchers worldwide.

One of the trending topics in the scientific community is the exploration of sustainable and green chemistry approaches for synthesizing compounds like 3-(3-bromo-2-methoxyphenyl)butan-1-amine. Researchers are increasingly investigating eco-friendly catalysts and solvents to minimize environmental impact. This aligns with the growing demand for sustainable practices in chemical manufacturing, a topic frequently searched by professionals in the field.

Another area of interest is the computational modeling of 3-(3-bromo-2-methoxyphenyl)butan-1-amine and its derivatives. Molecular docking studies and quantum mechanical calculations are being used to predict its interactions with biological targets. Such in silico analyses are cost-effective and time-efficient, making them a popular subject in academic and industrial research.

The compound's potential applications extend beyond pharmaceuticals. In agrochemistry, 3-(3-bromo-2-methoxyphenyl)butan-1-amine could serve as a precursor for developing novel pesticides or herbicides. Its structural motifs are similar to those found in bioactive molecules that target plant pathogens, making it a candidate for further investigation in this domain.

Quality control and analytical characterization are critical aspects of working with 3-(3-bromo-2-methoxyphenyl)butan-1-amine. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely used to ensure its purity and identity. These methods are essential for meeting regulatory standards and ensuring reproducibility in research.

In conclusion, 3-(3-bromo-2-methoxyphenyl)butan-1-amine (CAS No. 1781840-10-5) is a compound of significant scientific and industrial relevance. Its unique structure and versatile applications make it a focal point in ongoing research efforts. As the demand for innovative chemical solutions grows, this compound is poised to play a pivotal role in advancing knowledge and technology across multiple disciplines.

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